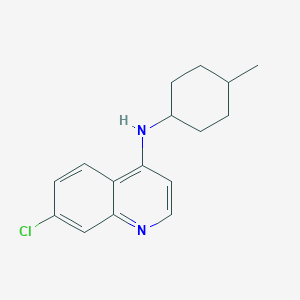

7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-11-2-5-13(6-3-11)19-15-8-9-18-16-10-12(17)4-7-14(15)16/h4,7-11,13H,2-3,5-6H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFYSNRHYJTSMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Validation of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine

Executive Summary

7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine is a lipophilic 4-aminoquinoline derivative, structurally distinct from classical antimalarials like chloroquine due to the replacement of the hydrophilic diethylamino side chain with a hydrophobic 4-methylcyclohexyl moiety.

This technical guide provides a comprehensive analysis of its molecular weight characteristics, synthetic pathways, and self-validating analytical protocols. For researchers in drug discovery, this molecule represents a critical scaffold for exploring Structure-Activity Relationships (SAR) where modulation of lipophilicity (LogP) and membrane permeability is required to overcome resistance mechanisms or target intracellular parasites.

Part 1: Molecular Identity & Weight Analysis

The "Molecular Weight" of a drug candidate is not a singular number; it is a composite metric that dictates dosing, mass spectrometry detection, and stoichiometric calculations.

Quantitative Profile

The following table consolidates the mass attributes essential for analytical confirmation.

| Attribute | Value | Context for Researchers |

| Molecular Formula | C₁₆H₁₉ClN₂ | Core stoichiometry. |

| Average Molecular Weight | 274.79 g/mol | Used for molarity calculations and gravimetric weighing. |

| Monoisotopic Mass | 274.1237 Da | The exact mass of the 35-Cl isotopologue; the primary peak in High-Res MS (HRMS). |

| Isotopic Pattern (M+2) | 276.1207 Da | The 37-Cl isotopologue. Must appear at ~33% intensity of the base peak. |

| Heavy Atom Count | 19 | Relevant for fragment-based drug design (FBDD). |

The Chlorine Signature (Mass Spectrometry)

In analytical validation, the molecular weight is confirmed not just by the position of the parent ion (

-

The 3:1 Rule: Chlorine exists naturally as

(75.78%) and -

Validation Check: A pure sample of this compound must exhibit a mass spectrum where the peak at m/z 275.1 (M+H) is accompanied by a peak at m/z 277.1 (M+2+H) with roughly one-third the intensity. Absence of this pattern indicates dehalogenation or contamination.

Stereochemical Nuance

The 4-methylcyclohexyl group introduces cis/trans isomerism.

-

Molecular Weight Impact: None (Identical MW: 274.79 g/mol ).

-

Physical Property Impact: Significant.[1] The trans-isomer (equatorial-equatorial) is generally more thermodynamically stable and may exhibit a higher melting point and different retention time in LC-MS than the cis-isomer.

Part 2: Synthetic Pathway & Protocol

To generate high-purity material for biological assay, a Nucleophilic Aromatic Substitution (

Experimental Workflow

Reaction: 4,7-dichloroquinoline + 4-methylcyclohexylamine

Protocol:

-

Stoichiometry: Charge a reaction vessel with 1.0 equivalent of 4,7-dichloroquinoline (CAS: 86-98-6) and 3.0 equivalents of 4-methylcyclohexylamine . The excess amine acts as a proton scavenger (base).

-

Solvent/Conditions: Use ethoxyethanol or phenol melt at 130–140°C. The high temperature is required to overcome the energy barrier of the

mechanism on the deactivated ring. -

Workup: Basify with aqueous NaOH to precipitate the free base.

-

Purification: Recrystallization from ethanol/water is preferred over column chromatography to remove trace amine starting materials.

Logic Diagram: Synthesis & Validation

The following diagram outlines the critical path from raw materials to validated product.

Figure 1: Synthetic workflow for this compound via nucleophilic aromatic substitution.

Part 3: Self-Validating Analytical Systems

Trustworthiness in data comes from cross-verification. A single analytical method is insufficient.

The "Triad of Truth" for Validation

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Primary Signal:

Da. -

Purity Check: Integration of the UV trace (254 nm) must show >95% area under the curve for the main peak.

-

Isomer Separation: If the synthetic starting material was a mixture of cis/trans amine, the LC trace may show two closely eluting peaks with identical mass spectra.

-

-

1H-NMR (Proton NMR):

-

Aromatic Region (7.0 - 8.5 ppm): Must show 5 distinct protons corresponding to the quinoline core.

-

Aliphatic Region (1.0 - 2.5 ppm): Must show the multiplet pattern of the cyclohexyl ring (10 protons) and the doublet/singlet of the methyl group (3 protons).

-

Diagnostic Shift: The N-H proton often appears broad around 5.0–7.0 ppm, depending on solvent (DMSO-

vs.

-

-

Melting Point (DSC):

-

As a crystalline solid, the sharp melting point is a key indicator of purity. Broadening of the melting range (>2°C) indicates solvent entrapment or isomeric impurities.

-

Mass Spectrometry Logic Map

This diagram illustrates how to interpret the MS data to confirm the specific molecular weight and halogen content.

Figure 2: Decision logic for mass spectrometry validation of monochlorinated drug candidates.

Part 4: Physicochemical Implications in Drug Design

The molecular weight of 274.79 places this compound in the "sweet spot" for small molecule drug discovery.

-

Lipinski's Rule of 5 Compliance:

-

MW < 500: Pass (274.79).

-

H-Bond Donors < 5: Pass (1 donor: -NH-).

-

H-Bond Acceptors < 10: Pass (2 acceptors: Quinoline N, Amine N).

-

LogP < 5: The cyclohexyl group increases lipophilicity compared to chloroquine's diethyl chain. Calculated LogP (cLogP) is typically ~4.5–5.0, pushing the limit of solubility but enhancing permeability across lipid bilayers (e.g., blood-brain barrier or parasite membranes).

-

-

Formulation Note: The free base (MW 274.79) is likely water-insoluble. For biological assays, it is standard practice to convert this to a salt form (Hydrochloride or Phosphate).

-

Calculation: Free Base (274.79) + HCl (36.46) = 311.25 g/mol (Hydrochloride salt).

-

References

-

PubChem Compound Summary. (n.d.). This compound (CID 329799399). National Center for Biotechnology Information. Retrieved from [Link]

- Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry. (Contextual grounding for 4-aminoquinoline synthesis and properties).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

An In-Depth Technical Guide to the Solubility and Stability of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine for Researchers, Scientists, and Drug Development Professionals

The journey of a promising new chemical entity (NCE) from the laboratory to a clinically effective drug is fraught with challenges. A significant hurdle in this process is the physicochemical characterization of the NCE, with solubility and stability being paramount. These intrinsic properties profoundly influence a drug's bioavailability, manufacturability, and shelf-life.[1] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of this compound, a novel compound belonging to the well-established 4-aminoquinoline class of molecules. Derivatives of 4-aminoquinoline have shown a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry.[2][3] Understanding the physicochemical nuances of this specific analog is, therefore, a critical step in its development pathway.

Compound Profile: this compound

Chemical Structure:

This is a simplified representation. The core is a 7-chloroquinoline ring linked at the 4-position to an N-(4-methylcyclohexyl)amine moiety.

The 7-chloro-4-aminoquinoline nucleus is a key pharmacophore found in numerous biologically active compounds.[2] The addition of a 4-methylcyclohexyl group is expected to increase the lipophilicity of the molecule, which can have significant implications for its solubility and interaction with biological membranes.[4]

Aqueous and Organic Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is fundamental to designing appropriate formulations for both preclinical and clinical studies.[5] For an NCE like this compound, with its lipophilic side chain, poor aqueous solubility is anticipated. A multi-faceted approach to solubility testing is therefore essential.

Rationale for Experimental Design

The choice of solvents and buffer systems for solubility assessment should be guided by their physiological relevance and their utility in potential formulation strategies. Biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), provide a more accurate prediction of in vivo solubility compared to simple aqueous buffers. Organic solvents are crucial for developing parenteral formulations and for purification processes.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the determination of the equilibrium solubility of this compound using the shake-flask method, a gold-standard technique.

Materials:

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

-

Ethanol (EtOH)

-

Propylene Glycol (PG)

-

Polyethylene Glycol 400 (PEG 400)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

Procedure:

-

Add an excess amount of the compound to vials containing each of the selected media.

-

Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a standard curve of the compound in the same diluent to quantify the solubility.

Data Presentation: Solubility Profile

The following table presents a hypothetical solubility profile for this compound, which would be generated from the above protocol.

| Solvent/Medium | pH | Solubility (µg/mL) |

| Water | ~7.0 | < 1 |

| PBS | 7.4 | 2.5 |

| SGF | 1.2 | 150 |

| FaSSIF | 6.5 | 5.8 |

| Ethanol | N/A | > 1000 |

| Propylene Glycol | N/A | 500 |

| PEG 400 | N/A | 800 |

Note: These are example data and do not represent actual experimental results.

Experimental Workflow Visualization

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability and Forced Degradation Studies

Assessing the chemical stability of an NCE is a regulatory requirement and is crucial for determining its shelf-life and identifying potential degradation products.[6][7] Forced degradation studies are performed under more extreme conditions than accelerated stability testing to provide insight into the degradation pathways of the molecule.[8][9]

Rationale for Stress Conditions

The selection of stress conditions (acid, base, oxidation, heat, and light) is based on regulatory guidelines (e.g., ICH Q1A) and aims to simulate potential environmental exposures during manufacturing, storage, and administration.[10] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be adequately detected and characterized without being obscured by secondary degradation.[8][11]

Experimental Protocol: Forced Degradation

This protocol details a systematic approach to investigating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade water and acetonitrile

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]

-

Analysis: At each time point, analyze the samples using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation: Stability Summary

The following table provides a hypothetical summary of the forced degradation results for this compound.

| Stress Condition | Conditions | Time | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | 15.2 | 2 |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 h | 8.5 | 1 |

| Oxidation | 3% H₂O₂, RT | 24 h | 22.1 | 3 |

| Thermal (Solid) | 80°C | 7 days | 2.1 | 1 |

| Photostability (Solid) | ICH Q1B | - | 4.3 | 1 |

| Photostability (Solution) | ICH Q1B | - | 12.8 | 2 |

Note: These are example data and do not represent actual experimental results.

Experimental Workflow Visualization

Caption: Workflow for Forced Degradation Studies.

Formulation Strategies for Enhanced Solubility and Stability

The physicochemical data gathered from the solubility and stability studies are instrumental in guiding the formulation development process. For a compound like this compound, which is likely to be poorly water-soluble, several formulation strategies can be employed to enhance its bioavailability.

-

pH Adjustment: Given the basic nature of the 4-aminoquinoline scaffold, the solubility is expected to be pH-dependent.[3] The significantly higher solubility in SGF (pH 1.2) in our hypothetical data supports this. Formulations could utilize acidic excipients to create a microenvironment that favors dissolution.

-

Co-solvents: The high solubility in organic solvents like ethanol, PG, and PEG 400 suggests that a co-solvent system could be a viable approach for liquid formulations.

-

Amorphous Solid Dispersions (ASDs): For solid dosage forms, creating an ASD with a suitable polymer can significantly enhance the dissolution rate and apparent solubility.[12]

-

Salt Formation: Identifying a stable salt form of the molecule can improve both solubility and stability.[7]

Conclusion

A thorough investigation of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to understand the compound's physicochemical properties, predict its in vivo behavior, and design effective and stable formulations. This early-stage characterization is an investment that mitigates risk and accelerates the journey from a promising molecule to a potential medicine.

References

-

Georganics. 7-Chloro-N-cyclohexylquinolin-4-amine. Available from: [Link]

-

MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available from: [Link]

-

PubChemLite. 7-chloro-4-methylquinoline-2-thiol (C10H8ClNS). Available from: [Link]

-

National Center for Biotechnology Information. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. PubMed Central. Available from: [Link]

-

Chemistry Stack Exchange. Synthesis of chloroquine from 4-amino-7-chloroquinoline. Available from: [Link]

-

MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. Available from: [Link]

-

PubChem. 4-Amino-7-chloroquinoline. Available from: [Link]

-

Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

ALWSCI. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Available from: [Link]

-

Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

-

Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available from: [Link]

-

PubChem. 4-Aminoquinoline. Available from: [Link]

-

Charles River Laboratories. Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Available from: [Link]

-

U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

-

Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Available from: [Link]

-

National Center for Biotechnology Information. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. PubMed Central. Available from: [Link]

-

Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

ResearchGate. Structure of 4-aminoquinoline derivatives. Available from: [Link]

-

ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

-

Frontiers. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Available from: [Link]

-

MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Available from: [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. pharmtech.com [pharmtech.com]

- 7. criver.com [criver.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

The 7-Chloroquinoline Scaffold: A Technical Guide to Biological Potential and Synthetic Application

Topic: Potential Biological Activities of 7-Chloroquinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pharmacophore of Resilience

The 7-chloroquinoline (7-CQ) nucleus remains one of the most privileged scaffolds in medicinal chemistry. Originally immortalized by Chloroquine (CQ) and Hydroxychloroquine (HCQ), this bicyclic heteroaromatic system is far from a historical artifact. In modern drug discovery, it serves as a lipophilic anchor capable of lysosomotropism—the ability to accumulate in acidic organelles—which drives its efficacy across two distinct but mechanically overlapping therapeutic frontiers: antimalarial heme detoxification and anticancer autophagy inhibition .

This guide moves beyond basic textbook definitions to explore the structural causality, synthesis, and validated biological activities of 7-CQ derivatives, providing actionable protocols for researchers.

Structure-Activity Relationship (SAR): The Triad of Efficacy

The biological potency of 7-CQ derivatives rests on three structural pillars. Modifications outside these zones often lead to loss of activity or increased toxicity.

SAR Visualization

The following diagram illustrates the critical pharmacophoric points of the 7-CQ scaffold.

Figure 1: Pharmacophoric dissection of the 7-chloroquinoline scaffold. The 7-Cl substituent is non-negotiable for heme affinity, while the N1 nitrogen drives the pH-dependent accumulation.

Technical Insights:

-

The 7-Chloro Substituent: This electron-withdrawing group increases the lipophilicity of the ring and is electronically essential for

- -

The Quinoline Nitrogen (N1): With a pKa near 8.5, this nitrogen becomes protonated in the acidic environment of the parasite's digestive vacuole (pH ~5.0) or the cancer cell lysosome. This "ion trapping" mechanism concentrates the drug up to 1000-fold inside the organelle.

-

The C-4 Position: This is the synthetic gateway. The chlorine at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (

), allowing for the attachment of diverse amine linkers (diamines, hydrazines, triazoles) to overcome resistance or improve pharmacokinetic profiles.

Therapeutic Frontier 1: Infectious Diseases (Malaria)[1][2][3]

Mechanism of Action: Heme Polymerization Blockade

The malaria parasite (Plasmodium falciparum) degrades hemoglobin in its acidic digestive vacuole, releasing free heme (Fe

7-CQ derivatives act by:

-

Accumulating in the vacuole via ion trapping.

-

Capping the growing hemozoin polymer via

- -

Result: Accumulation of toxic free heme

membrane lysis

Overcoming Resistance (The "Hybrid" Strategy)

Resistance arises primarily from mutations in the PfCRT (Chloroquine Resistance Transporter), which pumps the drug out of the vacuole. To counteract this, modern 7-CQ derivatives are designed as hybrids :

-

7-CQ-Triazoles: The triazole ring adds hydrogen bonding potential and alters the geometry, preventing recognition by the mutant efflux pump.

-

7-CQ-Ferrocenes (Ferroquin): The ferrocene moiety generates Reactive Oxygen Species (ROS) within the vacuole, adding a second mechanism of killing.

Therapeutic Frontier 2: Oncology (Autophagy Inhibition)

The Autophagy Paradox

Cancer cells in hypoxic, nutrient-deprived tumors rely on autophagy (self-eating) to recycle organelles and survive.[3] 7-CQ derivatives are potent autophagy inhibitors.

Mechanism: Lysosomotropism

-

Lysosomal Deacidification: 7-CQ derivatives accumulate in lysosomes, buffering the pH.

-

Enzyme Inhibition: Lysosomal hydrolases (e.g., Cathepsins) require low pH to function.

-

Fusion Blockade: The pH change prevents the fusion of autophagosomes with lysosomes.

-

Result: Accumulation of toxic cellular waste and ROS

apoptosis of the cancer cell.

Key Data Point: Derivatives like EAD1 (a triazole-functionalized chloroquinoline) have shown superior potency to Hydroxychloroquine in inhibiting autophagy in lung and pancreatic cancer cell lines [6].

Experimental Protocols

Protocol A: Synthesis of 4-Amino-7-Chloroquinoline Derivatives

A standardized protocol for

Objective: Synthesize a 7-CQ derivative using a diamine linker. Reagents: 4,7-Dichloroquinoline (1.0 eq), Diamine (e.g., 1,4-diaminobutane, 3.0 eq), Ethanol (Abs.), Triethylamine (optional).

Workflow:

-

Charge: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.98 g, 10 mmol) in 20 mL of absolute ethanol.

-

Addition: Add the diamine (30 mmol) dropwise. Note: Excess amine prevents dimerization (bis-quinoline formation).

-

Reaction:

-

Method A (Thermal): Reflux at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

-

Method B (Ultrasound - Green): Sonicate at 60°C for 30-45 mins [4].

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into 100 mL of ice-cold water.

-

Basify with 10% NaOH solution (to pH ~10) to precipitate the free base.

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Figure 2: Synthetic pathway for C-4 functionalization of the 7-CQ core.

Protocol B: -Hematin Inhibition Assay (Heme Polymerization)

A cell-free assay to validate antimalarial mechanism.

Principle: Measures the drug's ability to inhibit the conversion of hemin to hemozoin (measured spectrophotometrically).

Steps:

-

Stock Prep: Dissolve Hemin chloride (3 mg/mL) in 0.1 M NaOH.

-

Incubation:

-

Mix 50

L hemin solution, 10 -

Incubate at 37°C for 18–24 hours to allow polymerization.

-

-

Separation: Centrifuge at 13,000 rpm for 15 min. The pellet contains insoluble

-hematin (hemozoin). -

Quantification:

-

Wash pellet with 0.1 M NaHCO

(removes unpolymerized heme). -

Dissolve pellet in 0.1 M NaOH.

-

Measure Absorbance at 405 nm .

-

-

Calculation: Lower absorbance = Lower hemozoin formation = Higher inhibitory activity.

Summary of Biological Activities (Quantitative Data)

| Compound Class | Target Activity | Key Cell Lines / Strains | Typical IC | Mechanism Reference |

| 7-CQ-Hydrazones | Antimalarial | P. falciparum (W2 - Resistant) | 0.6 – 1.5 | Heme Polymerization Inhibition [1] |

| 7-CQ-Triazoles (EAD1) | Anticancer | Lung (A549), Pancreatic | < 5 | Autophagy Inhibition (Lysosomal) [6] |

| 7-CQ-Thioxopyrimidinone | Antimalarial | P. falciparum (NF54) | ~12 | Unknown (Likely Heme) [4] |

| Hydroxyimidazolium Hybrids | Antibacterial | S. aureus, M. tuberculosis | 2 – 10 | Membrane Disruption [2] |

References

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.

- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs.

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradi

- On the molecular mechanism of chloroquine's antimalarial action.

- Discovery of Autophagy Inhibitors with Antiproliferative Activity in Lung and Pancreatic Cancer Cells.

Sources

Methodological & Application

Application Note: In Vitro Characterization of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine

Executive Summary & Scientific Rationale

This guide details the experimental framework for evaluating 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine , a synthetic 4-aminoquinoline derivative. Structurally analogous to Chloroquine (CQ) and Hydroxychloroquine (HCQ), this molecule replaces the standard diethylaminopentyl side chain with a lipophilic 4-methylcyclohexyl moiety.

Mechanistic Context: Like its parent pharmacophore, this molecule functions as a lysosomotropic weak base .[1] It permeates cell membranes in its uncharged form, becomes protonated within the acidic environment of the lysosome (pH ~4.5–5.0), and is subsequently trapped ("ion trapping"). This accumulation raises intralysosomal pH, inhibiting acid-dependent proteases (e.g., Cathepsins) and blocking autophagic flux.

Experimental Objective: To accurately distinguish between metabolic arrest (cytostatic effect) and membrane rupture (cytotoxic effect) while validating the specific lysosomal mechanism of action.

Compound Preparation & Handling[2][3][4][5]

Critical Safety Note: 4-aminoquinolines are potential DNA intercalators and should be handled as hazardous chemicals. Perform all powder handling in a biosafety cabinet.

Solubility Profile

The inclusion of the cyclohexyl group increases lipophilicity compared to standard Chloroquine salts.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO).

-

Solubility Limit: ~50 mM in 100% DMSO.

-

Aqueous Stability: Prone to precipitation in high-salt buffers (PBS) at concentrations >100 µM if not properly serial-diluted.

Stock Solution Protocol

-

Weigh 5 mg of this compound.

-

Dissolve in anhydrous DMSO to reach a 10 mM Master Stock .

-

Vortex vigorously for 60 seconds. Sonicate for 5 minutes at 37°C if turbidity persists.

-

Aliquot into light-protective amber tubes (50 µL each) to prevent photodegradation of the quinoline ring.

-

Store at -20°C (Stable for 6 months). Avoid freeze-thaw cycles >3 times.

Primary Assay: Metabolic Viability (MTS/MTT)

Rational: Tetrazolium reduction assays quantify mitochondrial dehydrogenase activity.[2] Caveat: As an autophagy inhibitor, this compound may alter mitochondrial metabolism before cell death. We recommend MTS over MTT to avoid solubilization steps that can be complicated by the compound's potential interference.

Experimental Design (96-Well Format)

-

Cell Model: HeLa (Cervical Cancer) or Vero (Kidney Epithelial) – highly sensitive to lysosomotropic agents.

-

Seeding Density: 5,000 cells/well (Adherent).

-

Controls:

-

Negative: 0.5% DMSO (Vehicle).

-

Positive: Chloroquine Diphosphate (20 µM).

-

Blank: Media + Compound (No Cells) – Crucial to rule out intrinsic chemical reduction of MTS.

-

Step-by-Step Protocol

-

Seeding: Plate cells in 100 µL complete media. Incubate 24h at 37°C/5% CO₂.

-

Treatment:

-

Prepare 2x concentration working solutions in media (Range: 0.1 µM to 100 µM).

-

Add 100 µL of 2x compound to wells (Final Volume: 200 µL; Final DMSO: <0.5%).

-

-

Incubation: 48 hours or 72 hours.

-

Readout:

-

Add 20 µL MTS Reagent (Promega CellTiter 96® AQueous).

-

Incubate 1–3 hours.

-

Measure Absorbance at 490 nm .

-

-

Calculation:

Secondary Assay: Membrane Integrity (LDH Release)

Rational: To confirm true cytotoxicity (necrosis) versus metabolic dormancy. Lactate Dehydrogenase (LDH) is released only upon plasma membrane rupture.

Protocol Overview

-

Supernatant Collection: Using the same plates from the MTS assay (if planned accordingly) or a duplicate plate, harvest 50 µL of supernatant before adding MTS.

-

Reaction: Transfer to a fresh clear-bottom 96-well plate.

-

Substrate Addition: Add 50 µL LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

-

Incubation: 30 minutes at Room Temperature (Protect from light).

-

Stop Solution: Add 50 µL Stop Solution (Acetic Acid or HCl based).

-

Measurement: Absorbance at 490 nm .

Interpretation: High MTS signal + Low LDH signal = Cytostatic. Low MTS + High LDH = Cytotoxic/Necrotic.

Mechanistic Validation: Acridine Orange (AO) Staining

Rational: This is the "Gold Standard" for validating 4-aminoquinolines. AO is a metachromatic dye.

-

Green Fluorescence: Binds to DNA/RNA (Neutral pH).

-

Red/Orange Fluorescence: Accumulates in acidic organelles (Lysosomes) via protonation.

-

Effect of Drug: As the quinoline accumulates and neutralizes lysosomal pH (alkalinization), the Red signal decreases or disappears, indicating loss of lysosomal acidity (LMP - Lysosomal Membrane Permeabilization or Neutralization).

Visualization Workflow

Figure 1: Workflow for Acridine Orange Lysosomal Integrity Assay.[3]

Imaging Parameters

-

Excitation: 488 nm (Blue).

-

Emission 1 (Cytosol/Nucleus): 510–530 nm (Green).

-

Emission 2 (Lysosomes): >620 nm (Red).

-

Expected Result: Control cells show distinct red puncta. Treated cells show diffuse green fluorescence and loss of red puncta (Lysosomal pH neutralization).

Mechanism of Action Diagram

The following diagram illustrates the "Ion Trapping" mechanism specific to this lipophilic weak base.

Figure 2: Ion Trapping Mechanism. The uncharged quinoline crosses membranes but becomes protonated and trapped in the acidic lysosome, raising pH and inhibiting function.

Data Presentation & Analysis

Summary Table Template

When reporting results, use the following structure to allow direct comparison with reference compounds.

| Compound | IC50 (MTS) | LDH Release (max) | Lysosomal Acidity (AO) | Interpretation |

| 7-chloro-N-(4-methylcyclohexyl)... | [Insert Data] µM | [Low/High] | Loss of Red Signal | [Cytostatic/Toxic] |

| Chloroquine (Control) | ~20–30 µM | Low (<10%) | Loss of Red Signal | Autophagy Inhibitor |

| Doxorubicin (Toxic Control) | <1 µM | High (>80%) | Intact (Early) | DNA Damage/Apoptosis |

Statistical Analysis

-

Perform non-linear regression (log(inhibitor) vs. normalized response) to determine IC50.

-

Use ANOVA followed by Dunnett’s post-hoc test to compare treatment groups to the Vehicle Control.

References

-

National Institutes of Health (NIH) / NCI. "In Vitro Cell Line Screening Project (IVCLSP)." Standard methodology for cytotoxicity screening. [Link]

-

Mauthe, M., et al. "Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion." Autophagy, 2018. [Link]

-

Boya, P., & Kroemer, G. "Lysosomal membrane permeabilization in cell death." Oncogene, 2008. [Link]

Sources

- 1. Lysosomotropic agents including azithromycin, chloroquine and hydroxychloroquine activate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of 7-Chloroquinoline Libraries for Novel Therapeutic Agents

Introduction: The Therapeutic Potential of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural bioactive compounds.[1] Its prominence was cemented by the profound success of chloroquine and hydroxychloroquine as antimalarial agents.[2] The mechanism of action for its antimalarial properties often involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[2][3] Beyond malaria, molecules containing this moiety have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[4][5] This versatility makes 7-chloroquinoline libraries a fertile ground for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents for a wide range of diseases.[6]

HTS leverages automation and robotics to rapidly test thousands to millions of compounds, making it an indispensable tool in modern drug discovery.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an HTS campaign for 7-chloroquinoline libraries, from initial assay development to hit validation.

Foundational Step: Assay Development and Optimization

The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay. The choice of assay format—biochemical or cell-based—is a critical first decision and depends entirely on the biological question being addressed.[8]

-

Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[8] They are advantageous for their simplicity and direct target engagement measurement. However, they lack the context of a cellular environment.[9]

-

Cell-Based (Phenotypic) Assays: These assays measure a compound's effect on whole cells, providing more physiologically relevant data that accounts for factors like cell permeability and cytotoxicity.[10][11] However, identifying the specific molecular target of a hit from a phenotypic screen can be a complex downstream challenge.[8]

Key Biological Targets for 7-Chloroquinolines:

-

Heme Polymerization: A primary target for antimalarial quinolines. Biochemical assays can measure the inhibition of β-hematin (hemozoin) formation in vitro.[3][12]

-

Autophagy Modulation: Chloroquine and its analogs are known to inhibit autophagy by raising the pH of lysosomes, which can be a valuable mechanism in cancer therapy.[2][13] HTS assays can be designed to screen for modulators of this pathway.[14][15]

-

Enzyme Inhibition: Libraries can be screened against specific enzymes implicated in disease, such as viral proteases or host kinases.[16][17]

Assay Optimization and Validation: The Z'-Factor

Before initiating a full-scale screen, the chosen assay must be rigorously optimized and validated in a microplate format (e.g., 384- or 1536-well plates). A key metric for assessing assay quality is the Z'-factor (Z-prime).[18][19] The Z'-factor is a statistical parameter that quantifies the separation between the signals of the positive and negative controls, providing a measure of the assay's dynamic range and data variation.[20]

The formula for the Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

-

μp and σp are the mean and standard deviation of the positive control.

-

μn and σn are the mean and standard deviation of the negative control.

| Z'-Factor Value | Assay Quality | Suitability for HTS |

| > 0.5 | Excellent | Ideal for HTS.[21] |

| 0 to 0.5 | Marginal | May be acceptable, but requires optimization.[21] |

| < 0 | Unacceptable | Not suitable for HTS.[21] |

An industry-standard goal is to achieve a Z'-factor of ≥ 0.5 , which indicates a robust and reliable assay with a clear distinction between hits and non-hits.[22]

The High-Throughput Screening Workflow

A typical HTS campaign follows a structured, automated workflow designed for efficiency and reproducibility.[23]

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Protocol: Example HTS for Heme Polymerization Inhibitors

This protocol provides a generalized framework for a biochemical screen to identify 7-chloroquinoline derivatives that inhibit heme polymerization, a key antimalarial mechanism.[12]

Materials:

-

7-Chloroquinoline compound library (e.g., Maybridge Screening Collection) dissolved in 100% DMSO.[24]

-

Hematin (porcine or bovine)

-

Sodium hydroxide (NaOH)

-

Glacial acetic acid

-

96- or 384-well clear, flat-bottom plates

-

Plate reader capable of measuring absorbance at ~405 nm

-

Positive Control: Chloroquine

-

Negative Control: DMSO (vehicle)

Protocol Steps:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of hematin by dissolving it in 0.2 M NaOH.[12]

-

Prepare serial dilutions of the positive control (Chloroquine) in DMSO.

-

Prepare assay plates ("daughter plates") containing the 7-chloroquinoline library compounds at a desired screening concentration (e.g., 10 µM) in DMSO.

-

-

Compound Dispensing:

-

Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each library compound, positive control, and negative control (DMSO) into the appropriate wells of the assay microplate.

-

-

Assay Initiation:

-

Add 50 µL of the 1 mM hematin solution to each well.[25]

-

Initiate the polymerization reaction by adding 50 µL of 4 M acetic acid to each well to achieve an acidic pH. Mix gently by plate agitation.

-

-

Incubation:

-

Incubate the plates at 37°C for 1-2 hours to allow for β-hematin formation. The insoluble β-hematin crystals will precipitate out of the solution.

-

-

Signal Detection:

-

Centrifuge the plates to pellet the β-hematin crystals.

-

Carefully remove the supernatant.

-

Resuspend the pellet in a known volume of a suitable buffer (e.g., 0.1 M NaOH) to dissolve the remaining unpolymerized heme.

-

Read the absorbance at ~405 nm using a microplate reader. A higher absorbance indicates less polymerization (i.e., inhibition).[26]

-

Data Analysis and Hit Validation

Raw HTS data requires careful analysis to confidently identify "hits." This process is often multi-staged to eliminate false positives and confirm activity.[27][28]

5.1. Primary Data Analysis & Hit Selection

-

Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variability. A common method is to calculate the percent inhibition for each compound.

-

Hit Criteria: A statistical cutoff is established to define a primary hit. A common method is to use a Z-score, where compounds with a Z-score greater than 3 (i.e., activity is more than 3 standard deviations from the mean of the sample population) are flagged as hits.

5.2. Hit Confirmation and Triage

Primary hits must undergo a rigorous validation process.[23]

-

Re-testing: "Cherry-picked" primary hits are re-tested under the same assay conditions to confirm their activity and rule out experimental error.

-

Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-point serial dilution) to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 value.[16][29]

-

Counterscreens: These are crucial for identifying and eliminating compounds that interfere with the assay technology itself, rather than the biological target.[30] For example, in a luciferase-based assay, a counterscreen would test for direct inhibitors of the luciferase enzyme.[30]

-

Orthogonal Assays: Validated hits should be tested in a secondary assay that uses a different detection method or technology to confirm the biological activity. This helps to eliminate artifacts specific to the primary assay format.[31]

Caption: A decision-making workflow for hit validation and triage.

5.3. Downstream Progression

Validated hits with confirmed activity and desirable potency become the starting point for lead optimization. This next phase involves medicinal chemistry efforts to synthesize analogs, establish structure-activity relationships (SAR), and improve properties such as potency, selectivity, and pharmacokinetic profiles.[31]

Conclusion

High-throughput screening of 7-chloroquinoline libraries offers a powerful and validated approach for the discovery of novel chemical probes and therapeutic lead compounds. The success of such a campaign is not merely a matter of scale but is built upon a foundation of meticulous assay development, stringent quality control, and a systematic, multi-step process for data analysis and hit validation. By following the principles and protocols outlined in this guide, researchers can maximize the probability of identifying robust and meaningful hits, paving the way for the next generation of 7-chloroquinoline-based therapeutics.

References

-

Bio-protocol. (2022). Protocol for High Throughput Screening of Antibody Phage Libraries. Bio-protocol. Available at: [Link]

-

YouTube. (2024). High throughput screening techniques in the pharmaceutical industry. Available at: [Link]

-

López-López, E., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]

-

Kumar, V., et al. (2014). Discovery of highly selective 7-chloroquinoline-thiohydantoins with potent antimalarial activity. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of high-throughput screening validation for case 1. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. ResearchGate. Available at: [Link]

-

Choi, Y. J., et al. (2018). High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding. PMC. Available at: [Link]

-

MDPI. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. Available at: [Link]

-

Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Laboratories. Available at: [Link]

-

Zakiah, M., et al. (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. PMC. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]

-

Parham, F., et al. (2017). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]

-

Drug Target Review. (2018). Applications of high content screening in autophagy. Drug Target Review. Available at: [Link]

-

Guevara-Pulido, J., et al. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. PubMed. Available at: [Link]

-

Westby, M., et al. (2005). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. PubMed. Available at: [Link]

-

Li, Z., et al. (2022). Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA. PMC. Available at: [Link]

-

Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. Available at: [Link]

-

Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

-

ResearchGate. (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2012). High Throughput Screening for Drug Discovery of Autophagy Modulators. ResearchGate. Available at: [Link]

-

Journal UII. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. Journal UII. Available at: [Link]

-

MDPI. (2022). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. MDPI. Available at: [Link]

-

Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

-

Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

-

BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]

-

PubMed. (1993). Inhibition of HIV-1 replication by hydroxychloroquine: mechanism of action and comparison with zidovudine. PubMed. Available at: [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

-

Semantic Scholar. (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. Semantic Scholar. Available at: [Link]

-

PubMed. (2016). Identification of New ATG4B Inhibitors Based on a Novel High-Throughput Screening Platform. PubMed. Available at: [Link]

-

PMC. (n.d.). A review for cell-based screening methods in drug discovery. PMC. Available at: [Link]

-

Hilaris Publisher. (2017). High Throughput Kinetic Assay for Screening Potential Inhibitors of Sickle Hemoglobin Polymerization. Hilaris Publisher. Available at: [Link]

-

Iversen, P. W., et al. (2020). Z' Does Not Need to Be > 0.5. PMC. Available at: [Link]

-

PubMed. (2012). High Throughput Screening for Drug Discovery of Autophagy Modulators. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of highly selective 7-chloroquinoline-thiohydantoins with potent antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. columbiabiosciences.com [columbiabiosciences.com]

- 7. m.youtube.com [m.youtube.com]

- 8. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifescienceglobal.com [lifescienceglobal.com]

- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones | MDPI [mdpi.com]

- 18. Z-factor - Wikipedia [en.wikipedia.org]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 22. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. criver.com [criver.com]

- 24. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. journal.uii.ac.id [journal.uii.ac.id]

- 27. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 29. tandfonline.com [tandfonline.com]

- 30. researchgate.net [researchgate.net]

- 31. drugtargetreview.com [drugtargetreview.com]

Application Note: Elucidating the Mechanism of Action of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine as a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The compound 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine represents a novel derivative within this class, demonstrating significant antiproliferative effects against a panel of human cancer cell lines in initial screenings. Understanding the precise mechanism of action (MoA) of this compound is critical for its further development as a potential therapeutic agent. This document provides a comprehensive guide for researchers to investigate the MoA of this compound, outlining a logical progression of experiments from target identification to pathway elucidation.

The proposed workflow is designed to be a self-validating system, where findings from initial broad-based screenings are subsequently confirmed and detailed through more focused cellular and biochemical assays. This approach ensures a high degree of scientific rigor and provides a clear path for decision-making in the drug development process.

Proposed Investigational Workflow

A multi-pronged approach is recommended to thoroughly investigate the mechanism of action. This workflow begins with identifying the direct cellular target of the compound and subsequently explores the downstream signaling pathways affected.

Caption: A logical workflow for MoA investigation.

Phase 1: Target Identification and Engagement

The initial step is to identify the direct molecular target(s) of this compound within the cancer cells.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to identify the direct binding of a small molecule to its target protein in a cellular context.[2] The binding of a ligand typically stabilizes the protein, leading to a higher melting temperature.[2][3]

Protocol: High-Throughput CETSA

-

Cell Culture: Culture a relevant cancer cell line (e.g., HCT116, A549) to 80-90% confluency.

-

Compound Treatment: Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

-

Thermal Challenge: Aliquot the cell suspension into a 96-well PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

-

Cell Lysis and Protein Precipitation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed to pellet the precipitated proteins.

-

Sample Preparation for Mass Spectrometry: Collect the supernatant containing the soluble proteins. Prepare the samples for quantitative mass spectrometry analysis (e.g., TMT labeling).

-

Data Analysis: Identify proteins that show a significant thermal shift in the presence of the compound compared to the vehicle control. These are potential direct targets.

| Parameter | Condition | Rationale |

| Cell Line | HCT116 (colorectal carcinoma) | A well-characterized and commonly used cancer cell line. |

| Compound Conc. | 1, 10, 50 µM | To observe dose-dependent target stabilization. |

| Temperature Gradient | 40°C - 70°C | To capture the melting curves of a wide range of proteins. |

| Detection Method | Quantitative Mass Spectrometry | For unbiased, proteome-wide identification of stabilized proteins. |

Affinity-Based Chemoproteomics

Principle: This method uses a modified version of the compound to "pull down" its binding partners from a cell lysate.[1][4]

Protocol: Affinity Pull-Down Assay

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

-

Cell Lysate Preparation: Prepare a total protein lysate from the selected cancer cell line.

-

Incubation: Incubate the biotinylated compound with the cell lysate. As a control, incubate the lysate with an excess of the non-biotinylated compound to identify non-specific binders.

-

Pull-Down: Use streptavidin-coated beads to capture the biotinylated compound and its bound proteins.

-

Elution and Analysis: Elute the bound proteins and identify them using mass spectrometry.

Phase 2: Elucidation of Cellular Effects

Once potential targets are identified, the next phase is to understand the broader cellular consequences of target engagement.

Kinome Profiling

Principle: Since many quinoline derivatives are known to target kinases, a kinome-wide activity screen can provide valuable insights.[5][6] This assay measures the effect of the compound on the activity of a large panel of kinases.

Protocol: In Vitro Kinase Activity Profiling

-

Compound Submission: Submit this compound to a commercial kinome profiling service (e.g., Eurofins, Reaction Biology).

-

Assay Conditions: The service will typically perform radiometric or fluorescence-based assays to measure the activity of hundreds of kinases in the presence of the compound at one or more concentrations (e.g., 1 µM and 10 µM).

-

Data Analysis: The results will be presented as a percentage of inhibition for each kinase. Significant inhibition of specific kinases will identify them as potential targets or off-targets.

| Parameter | Condition | Rationale |

| Kinase Panel | >300 kinases | To obtain a broad overview of the compound's selectivity. |

| Compound Conc. | 1 µM and 10 µM | To assess potency and identify potential off-target effects at higher concentrations. |

| Assay Format | Radiometric (33P-ATP) | A highly sensitive and quantitative method for measuring kinase activity. |

Cell Cycle Analysis

Principle: Many anticancer agents exert their effects by arresting the cell cycle at specific phases.[7] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a standard method to analyze cell cycle distribution.[8]

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat the cancer cell line with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Assay

Principle: Induction of apoptosis is a common mechanism of action for anticancer drugs.[9] Western blotting for key apoptotic markers can confirm this.[10][11]

Protocol: Western Blot for Apoptosis Markers

-

Protein Extraction: Treat cells with the compound as in the cell cycle analysis. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: An increase in the levels of cleaved caspase-3 and cleaved PARP, and changes in the expression of Bcl-2 family proteins, would indicate the induction of apoptosis.

Phase 3: Specific Mechanistic Validation

This phase aims to confirm the proposed mechanism of action through targeted experiments.

Signaling Pathway Analysis

Based on the results from kinome profiling and cellular assays, specific signaling pathways can be investigated. For example, if the compound inhibits a kinase in the PI3K/Akt pathway, the phosphorylation status of downstream targets can be examined.[12][13]

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Protocol: Western Blot for Pathway Analysis

-

Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations. Prepare cell lysates.

-

Immunoblotting: Perform western blotting as described previously, using antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Analysis: A decrease in the phosphorylation of downstream effectors would confirm the inhibition of the proposed signaling pathway.

Direct Target Activity Assays

Depending on the identified target, specific in vitro assays should be performed.

-

In Vitro Kinase Assay: If a kinase is identified as a target, a direct enzymatic assay with the purified kinase, its substrate, and ATP will confirm direct inhibition and allow for the determination of the IC50 value.

-

DNA Intercalation Assay: Given the planar aromatic structure of the quinoline core, the compound's ability to intercalate with DNA could be a potential mechanism.[14][15] This can be assessed using techniques like fluorescence displacement assays with ethidium bromide or DNA unwinding assays.[16][17]

-

Tubulin Polymerization Assay: Some quinoline derivatives are known to interfere with tubulin polymerization.[18][19] An in vitro assay using purified tubulin can determine if the compound inhibits or promotes microtubule formation.[20]

Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)

-

Prepare DNA-EtBr Complex: Incubate calf thymus DNA (ctDNA) with ethidium bromide (EtBr) until a stable fluorescence signal is achieved.

-

Compound Titration: Add increasing concentrations of this compound to the DNA-EtBr complex.

-

Fluorescence Measurement: Measure the fluorescence intensity after each addition.

-

Analysis: A decrease in fluorescence indicates that the compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.

| Parameter | Condition | Rationale |

| DNA Source | Calf Thymus DNA (ctDNA) | A readily available and standard source for DNA binding studies. |

| Fluorescent Probe | Ethidium Bromide (EtBr) | A classic intercalator with well-characterized fluorescence properties upon DNA binding. |

| Measurement | Fluorescence Spectroscopy | A sensitive method to detect the displacement of the probe. |

Conclusion

The systematic application of the protocols outlined in this guide will enable a thorough investigation into the mechanism of action of this compound. By combining unbiased, proteome-wide screening methods with targeted biochemical and cellular assays, researchers can build a robust and validated model of how this novel compound exerts its anticancer effects. This detailed mechanistic understanding is paramount for the rational design of future derivatives and for advancing this promising compound through the drug development pipeline.

References

- Al-Sanea, M. M., et al. (2025). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 30(1), 15.

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

Bio-protocol. (2025). Cellular thermal shift assay (CETSA). Retrieved from [Link]

-

Bio-protocol. (n.d.). DNA Intercalation Assay. Retrieved from [Link]

-

BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

-

CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

-

EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

-

Frontiers. (n.d.). New Mechanisms for Anti-Cancer Drugs. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

Inspiralis. (n.d.). DNA Unwinding Assay. Retrieved from [Link]

-

MDPI. (2023). Advances in Plant-Sourced Natural Compounds as Anticancer Agents. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

-

Nature. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]

-

News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

-

PubMed Central (PMC). (2017). Recent advances in methods to assess the activity of the kinome. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Molecular Target and Action Mechanism of Anti-Cancer Agents. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

-

PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

-

UWCCC Flow Cytometry Laboratory. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. news-medical.net [news-medical.net]

- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]

- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Discovering anticancer drug target combinations via network-informed signaling-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

- 14. inspiralis.com [inspiralis.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. DNA Intercalator/Unwinding Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Use of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the preclinical evaluation of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine, a novel quinoline derivative, in xenograft models of cancer. The protocols and insights detailed herein are grounded in established methodologies for in vivo oncology research and are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards for animal welfare.

Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer effects.[1][2][3] Quinoline derivatives have been shown to exert their antiproliferative effects through various mechanisms, such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4] The 7-chloro-4-aminoquinoline nucleus, in particular, is a key pharmacophore present in several biologically active compounds.[5] While the specific compound this compound is a novel entity, its structural alerts suggest a potential for anticancer activity, warranting in vivo evaluation in xenograft models to determine its efficacy and tolerability.

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, are a cornerstone of preclinical cancer research.[6][7][8] They provide a valuable in vivo system to assess the therapeutic potential of novel anticancer compounds before their consideration for clinical development.[9] This guide will provide a detailed, step-by-step protocol for the use of this compound in a subcutaneous xenograft model, from initial cell culture to final data analysis.

I. Pre-Clinical Workflow Overview

The successful execution of a xenograft study requires careful planning and a systematic approach. The following diagram outlines the key phases of the experimental workflow.

Figure 1: A comprehensive workflow for a xenograft study.

II. Materials and Reagents

A. Investigational Compound

-

This compound (Purity >98%)

-

Vehicle (e.g., sterile PBS, 5% DMSO in corn oil, or other appropriate solvent system determined by solubility studies)

B. Cell Lines

-

Select a human cancer cell line relevant to the therapeutic target. For a novel compound, a panel of cell lines from different cancer types (e.g., colorectal, lung, breast) is recommended for initial screening. Examples include:

-

HCT116 (colorectal carcinoma)

-

A549 (lung carcinoma)

-

MCF-7 (breast adenocarcinoma)

-

-

Ensure cell lines are obtained from a reputable source (e.g., ATCC) and are routinely tested for mycoplasma contamination.

C. Animal Models

-

Immunocompromised mice are essential for xenograft studies to prevent rejection of human cells.[7] Commonly used strains include:

-

Athymic Nude (nu/nu) mice

-

Severe Combined Immunodeficient (SCID) mice

-

NOD-scid IL2Rgamma(null) (NSG) mice (for poorly engrafting cell lines or patient-derived xenografts)

-

-

Mice should be 6-8 weeks of age at the start of the study.

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.[10][11][12]

D. General Reagents and Equipment

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA for cell detachment.

-

Matrigel® or other basement membrane extract (optional, can improve tumor take rate).[13]

-

Syringes (1 mL) with needles (27-30 gauge).

-

Digital calipers for tumor measurement.

-

Analytical balance for weighing animals.

-

Anesthetic (e.g., isoflurane) for certain procedures.

-

Personal Protective Equipment (PPE).

III. Detailed Experimental Protocols

A. Protocol 1: Cell Culture and Preparation for Implantation

-

Cell Culture: Culture the selected cancer cell line in the recommended complete medium in a humidified incubator at 37°C with 5% CO2.

-

Cell Expansion: Passage cells regularly to maintain them in the exponential growth phase. Do not use cells that are over-confluent.

-

Harvesting: On the day of implantation, wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Cell Counting: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in a known volume of serum-free medium or HBSS.[7] Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

-

Final Preparation: Centrifuge the required number of cells and resuspend them in cold, sterile HBSS or PBS to the desired final concentration (e.g., 5 x 10^7 cells/mL for a 100 µL injection volume of 5 x 10^6 cells).[7] Keep the cell suspension on ice until injection.

-

Expert Tip: If using Matrigel, resuspend the cell pellet in a 1:1 mixture of HBSS and Matrigel on ice to prevent premature polymerization.

-

B. Protocol 2: Subcutaneous Tumor Implantation

-

Animal Preparation: Anesthetize the mouse if required by institutional guidelines. Shave a small area on the right flank of the mouse.

-

Injection: Gently lift the skin on the flank and insert a 27-gauge needle subcutaneously.

-

Cell Inoculation: Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.[14]

-

Post-Injection Monitoring: Return the mouse to its cage and monitor for recovery. Observe the injection site for any leakage.

C. Protocol 3: Tumor Growth Monitoring and Treatment Initiation

-

Tumor Monitoring: Begin monitoring for tumor formation approximately 5-7 days post-implantation.

-

Measurement: Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.[15]

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W^2) / 2 .

-

Note: Other formulas exist; consistency is key. The modified ellipsoid formula V = 1/6 π × L × W × H is also commonly used if height (H) can be accurately measured.[15]

-

-

Randomization: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is standard). Ensure that the average tumor volume is similar across all groups at the start of treatment.

-

Animal Health: Record the body weight of each mouse at the time of tumor measurement. This is a critical indicator of systemic toxicity.

D. Protocol 4: Compound Preparation and Administration

-

Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock solution with the appropriate vehicle to the final desired concentration.

-

Dosing: The initial dose can be estimated from in vitro IC50 values and preliminary toxicology studies. A typical starting dose for a novel small molecule might range from 10 to 50 mg/kg.

-

Administration Route: The route of administration will depend on the compound's properties and the intended clinical application. Common routes include:

-

Treatment Schedule: Administer the compound or vehicle according to a predetermined schedule (e.g., once daily, 5 days a week).

-

Control Group: The control group must receive the same volume of the vehicle on the same schedule as the treatment groups.

E. Protocol 5: Endpoint and Data Collection

-

Humane Endpoints: Continue treatment and monitoring until a predetermined endpoint is reached. This is crucial for animal welfare and may include:

-

Maximum tumor volume (e.g., 2000 mm³).

-

Significant body weight loss (>20%).

-